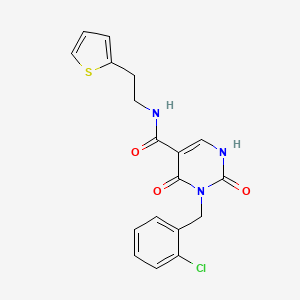

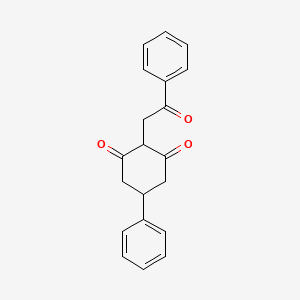

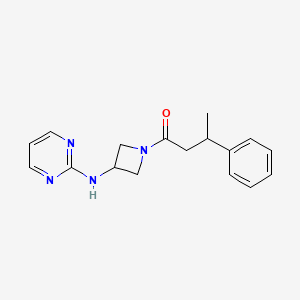

3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used as precursors for the preparation of various classes of organic compounds .

Synthesis Analysis

Thiophene-containing compounds can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . For example, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

The structure of these compounds can be elucidated from their spectral information . For instance, the mass spectrum of a certain compound showed a molecular ion peak at m/z 408 (M +), and its 1H NMR spectrum indicated the presence of singlet signals .Chemical Reactions Analysis

Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the reaction of a certain compound was monitored by silica gel thin layer chromatography (TLC, 254 nm) .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from similar structural frameworks has been a focus of scientific research due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties by exploring the chemistry of similar heterocyclic motifs. Their research demonstrates the utility of such compounds as cyclooxygenase inhibitors, highlighting their relevance in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

Another significant area of research involves the evaluation of similar compounds for their anticancer activity. Abdel-Motaal et al. (2020) utilized thiophene incorporated thioureido substituents to synthesize new heterocycles that showed potent activity against colon cancer cell lines. This work illustrates the potential of such molecules in the development of new anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Activity

The antimicrobial activity of compounds bearing a similar heterocyclic core has also been explored. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives showing significant antimicrobial activities. This research underscores the relevance of these compounds in discovering new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Fluorescence Properties

Furthermore, the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds by Al-Masoudi et al. (2015) indicates the versatility of similar compounds in applications requiring fluorescence properties, such as biological imaging and molecular probes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Mecanismo De Acción

Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, certain derivatives showed antimicrobial activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species . Other compounds displayed potent activity against Aspergillus fumigates .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-(2-thiophen-2-ylethyl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-15-6-2-1-4-12(15)11-22-17(24)14(10-21-18(22)25)16(23)20-8-7-13-5-3-9-26-13/h1-6,9-10H,7-8,11H2,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNJQXBGCIDDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCCC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-2,4-dioxo-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)